molecular formula C3H7BNO B14669456 3-Methyl-1,3,2-oxazaborolidin-2-yl CAS No. 37479-91-7

3-Methyl-1,3,2-oxazaborolidin-2-yl

Cat. No.: B14669456
CAS No.: 37479-91-7
M. Wt: 83.91 g/mol
InChI Key: KDZJYSAZCRAKPM-UHFFFAOYSA-N
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Description

3-Methyl-1,3,2-oxazaborolidin-2-yl is a compound that belongs to the class of oxazaborolidines. These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring. This particular compound has gained attention due to its applications in asymmetric synthesis, particularly in the Corey-Bakshi-Shibata (CBS) reduction, where it serves as a chiral catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a chiral amino alcohol with a boronic acid or borane. One common method is the reaction of ®-(+)-2-(diphenylhydroxymethyl)pyrrolidine with trimethylboroxine or methylboronic acid . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the oxazaborolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3,2-oxazaborolidin-2-yl primarily undergoes reactions that involve its boron center. These include:

Common Reagents and Conditions

Major Products

The major products of reactions involving this compound are typically chiral alcohols or amines, resulting from the reduction of ketones or imines, respectively .

Scientific Research Applications

3-Methyl-1,3,2-oxazaborolidin-2-yl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,3,2-oxazaborolidin-2-yl in catalytic reactions involves the formation of a boron-nitrogen bond, which activates the boron center for nucleophilic attack. This activation facilitates the transfer of hydride from borane to the substrate, resulting in the reduction of ketones or imines to chiral alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,3,2-oxazaborolidin-2-yl is unique due to its specific structure, which provides high enantioselectivity in catalytic reactions. Its ability to form stable complexes with borane and its effectiveness in reducing a wide range of substrates make it a valuable tool in asymmetric synthesis .

Properties

CAS No.

37479-91-7

Molecular Formula

C3H7BNO

Molecular Weight

83.91 g/mol

InChI

InChI=1S/C3H7BNO/c1-5-2-3-6-4-5/h2-3H2,1H3

InChI Key

KDZJYSAZCRAKPM-UHFFFAOYSA-N

Canonical SMILES

[B]1N(CCO1)C

Origin of Product

United States

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